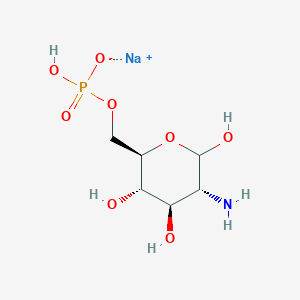
(E)-4-Tetradecenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Tetradecenylacetate: is an organic compound with the molecular formula C16H30O2 . It is a type of acetate ester derived from tetradecen-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Tetradecenylacetate typically involves the esterification of trans-4-Tetradecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of trans-4-Tetradecenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Tetradecenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid group.
Reduction: The double bond in the tetradecenyl chain can be reduced to form a saturated compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic reagents such as sodium hydroxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of trans-4-Tetradecenoic acid.
Reduction: Formation of trans-4-Tetradecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-4-Tetradecenylacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, trans-4-Tetradecenylacetate is studied for its potential role in pheromone signaling in insects. It is used in experiments to understand insect behavior and communication.
Industry: In the industrial sector, trans-4-Tetradecenylacetate is used in the formulation of fragrances and flavors. Its unique chemical properties make it valuable in creating specific scents and tastes.
Mécanisme D'action
The mechanism of action of trans-4-Tetradecenylacetate involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors, triggering a signaling cascade that influences insect behavior. The exact molecular pathways may vary depending on the specific application and target organism.
Comparaison Avec Des Composés Similaires
- trans-11-Tetradecenyl acetate
- cis-4-Tetradecenyl acetate
- trans-4-Decenyl acetate
Comparison: trans-4-Tetradecenylacetate is unique due to its specific double bond position and configuration. This structural feature influences its reactivity and interaction with biological targets. Compared to similar compounds, trans-4-Tetradecenylacetate may exhibit different chemical and biological properties, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C16H30O2 |
|---|---|
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
[(E)-tetradec-4-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h11-12H,3-10,13-15H2,1-2H3/b12-11+ |
Clé InChI |
CCPJDPZZVYXVBH-VAWYXSNFSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/CCCOC(=O)C |
SMILES canonique |
CCCCCCCCCC=CCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


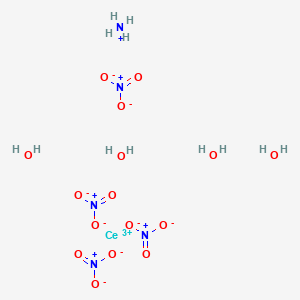
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
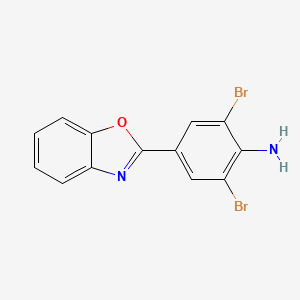
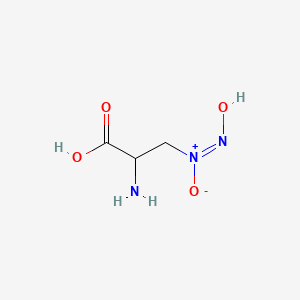
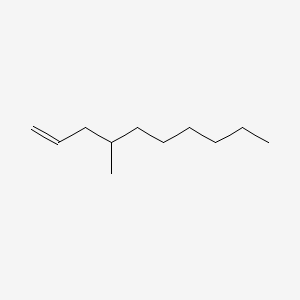
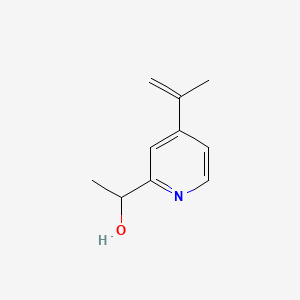
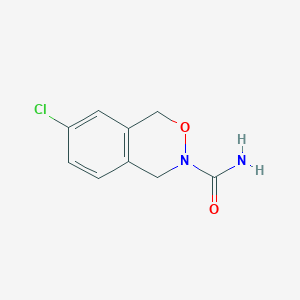
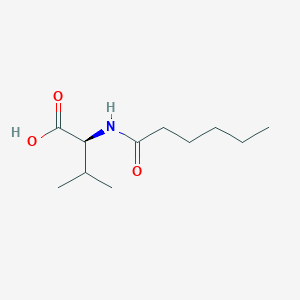
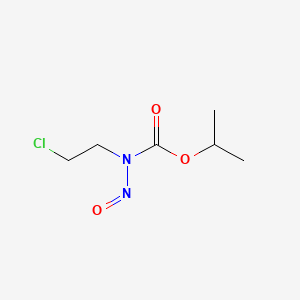
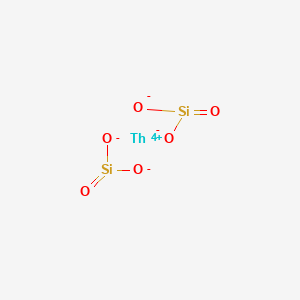
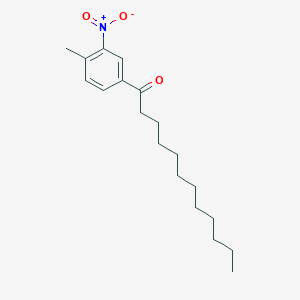
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
